molecular formula C17H36O2S2 B14275916 6-(Undecane-1-sulfonyl)hexane-1-thiol CAS No. 136954-09-1

6-(Undecane-1-sulfonyl)hexane-1-thiol

Cat. No.: B14275916
CAS No.: 136954-09-1
M. Wt: 336.6 g/mol
InChI Key: GUKBGIUHOYWIOF-UHFFFAOYSA-N
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Description

6-(Undecane-1-sulfonyl)hexane-1-thiol is an organic compound that features both a sulfonyl group and a thiol group. This compound is part of the broader class of thiols, which are known for their distinctive sulfur-containing functional groups. Thiols are often characterized by their strong odors and their ability to form strong bonds with metals, making them useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Undecane-1-sulfonyl)hexane-1-thiol typically involves the reaction of an alkyl halide with a thiol in the presence of a base. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a thiolate anion to form the desired thiol compound . The reaction conditions often include a polar aprotic solvent and a strong base to deprotonate the thiol, enhancing its nucleophilicity.

Industrial Production Methods

Industrial production of thiols, including this compound, often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ catalysts to increase reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Undecane-1-sulfonyl)hexane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Alkyl halides, polar aprotic solvents, strong bases.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers (sulfides).

Mechanism of Action

The mechanism of action of 6-(Undecane-1-sulfonyl)hexane-1-thiol involves its thiol group, which can form strong bonds with metal ions and participate in redox reactions. The sulfonyl group can also engage in various chemical interactions, enhancing the compound’s reactivity and stability. These properties make it effective in applications requiring strong metal-thiol interactions and redox activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Undecane-1-sulfonyl)hexane-1-thiol is unique due to the presence of both a sulfonyl group and a thiol group, which confer distinct chemical properties. The sulfonyl group enhances the compound’s stability and reactivity, while the thiol group allows for strong metal binding and participation in redox reactions .

Properties

CAS No.

136954-09-1

Molecular Formula

C17H36O2S2

Molecular Weight

336.6 g/mol

IUPAC Name

6-undecylsulfonylhexane-1-thiol

InChI

InChI=1S/C17H36O2S2/c1-2-3-4-5-6-7-8-10-13-16-21(18,19)17-14-11-9-12-15-20/h20H,2-17H2,1H3

InChI Key

GUKBGIUHOYWIOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCS(=O)(=O)CCCCCCS

Origin of Product

United States

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